3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 2248407-28-3
VCID: VC7659032
InChI: InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-9-6(13)4-5-7(14)8(9)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)
SMILES: CC(C)(C)OC(=O)NC1=C(C=CC(=C1C(=O)O)F)Cl
Molecular Formula: C12H13ClFNO4
Molecular Weight: 289.69

3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

CAS No.: 2248407-28-3

Cat. No.: VC7659032

Molecular Formula: C12H13ClFNO4

Molecular Weight: 289.69

* For research use only. Not for human or veterinary use.

3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid - 2248407-28-3

Specification

CAS No. 2248407-28-3
Molecular Formula C12H13ClFNO4
Molecular Weight 289.69
IUPAC Name 3-chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Standard InChI InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-9-6(13)4-5-7(14)8(9)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)
Standard InChI Key JNTUELATCLXNKZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C(C=CC(=C1C(=O)O)F)Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 3-chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, reflects its substitution pattern: a chlorine atom at position 3, a fluorine atom at position 6, and a Boc-protected amino group at position 2 of the benzoic acid backbone. The Boc group enhances stability during synthetic procedures, while the halogen atoms influence electronic properties and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.2248407-28-3
Molecular FormulaC₁₂H₁₃ClFNO₄
Molecular Weight289.69 g/mol
IUPAC Name3-chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
SMILESCC(C)(C)OC(=O)NC1=C(C=CC(=C1C(=O)O)F)Cl
InChI KeyJNTUELATCLXNKZ-UHFFFAOYSA-N

The compound’s solubility profile remains undocumented, but its solid-state stability and reactivity are well-suited for laboratory-scale applications.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves multi-step organic reactions. A typical route begins with 3-chloro-2-fluorobenzoic acid, which undergoes nitration to introduce a nitro group at position 6. Subsequent reduction converts the nitro group to an amine, which is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Final purification via recrystallization or column chromatography yields the target compound.

Critical Reaction Steps:

  • Nitration: Introduction of a nitro group enhances electrophilicity for subsequent reduction.

  • Reduction: Catalytic hydrogenation (e.g., Pd/C) converts the nitro group to an amine.

  • Protection: Boc-group installation prevents unwanted side reactions during downstream synthesis.

Industrial production scales these steps using continuous flow reactors to optimize yield (>85%) and purity (>98%).

Applications in Research

Pharmaceutical Intermediates

This compound is pivotal in synthesizing enzyme inhibitors and receptor modulators. For example, its Boc-protected amino group facilitates peptide coupling reactions, while the chloro and fluoro substituents enhance binding affinity in target molecules. Research highlights its role in developing histone deacetylase (HDAC) inhibitors, where structural analogs have shown promise in cancer therapy .

Materials Science

In polymer chemistry, the compound’s aromatic rigidity and halogen substituents contribute to thermally stable polymers. Studies suggest utility in liquid crystal displays (LCDs) and high-performance coatings, where controlled molecular interactions are critical.

Research Findings and Biological Activity

Drug Delivery Systems

The Boc group’s labile nature enables controlled release of active amines in prodrug formulations. For instance, derivatives of this compound have been explored in targeted cancer therapies, where pH-sensitive cleavage releases chemotherapeutic agents selectively in tumor microenvironments.

AspectRecommendation
HandlingUse in fume hood; avoid inhalation
Storage2–8°C in airtight container
DisposalIncineration or chemical degradation

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